molecular formula C8H13BrN4O2 B13630395 2-(3-Amino-4-bromo-1h-pyrazol-1-yl)-N-(2-methoxyethyl)acetamide

2-(3-Amino-4-bromo-1h-pyrazol-1-yl)-N-(2-methoxyethyl)acetamide

Cat. No.: B13630395
M. Wt: 277.12 g/mol
InChI Key: FUTROKBOHNFPDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-Amino-4-bromo-1H-pyrazol-1-yl)-N-(2-methoxyethyl)acetamide (CAS 1249920-30-6) is a brominated pyrazole-acetamide derivative with a molecular formula of C8H13BrN4O2 and a molecular weight of 277.12 g/mol . This compound is characterized by a 3-amino-4-bromo-1H-pyrazol-1-yl core structure linked to a 2-methoxyethylacetamide side chain, a scaffold known to be of significant interest in medicinal chemistry and pharmaceutical research . The bromine atom at the 4-position of the pyrazole ring serves as a reactive handle, making this compound a valuable chemical intermediate or building block for the synthesis of more complex heterocyclic systems. This reagent is primarily For Research Use Only (RUO) and is intended for use in laboratory settings. Its applications include serving as a key precursor in the exploration of novel biologically active molecules. Research into similar acetamide and pyrazole derivatives has demonstrated potential in antimicrobial evaluation and as core structures in the development of potential therapeutic agents, such as P2X3 inhibitors for the treatment of neurological disorders . The presence of the 2-methoxyethyl group on the acetamide moiety may influence the compound's solubility and pharmacokinetic properties, making it a subject of interest in structure-activity relationship (SAR) studies. Researchers are advised to handle this product with appropriate safety precautions. While a specific hazard classification for this exact compound was not identified in the search results, related bromo-pyrazole acetamides can possess hazards such as acute toxicity following exposure routes like ingestion, skin contact, or inhalation . It is strictly prohibited for diagnostic, therapeutic, or personal use.

Properties

Molecular Formula

C8H13BrN4O2

Molecular Weight

277.12 g/mol

IUPAC Name

2-(3-amino-4-bromopyrazol-1-yl)-N-(2-methoxyethyl)acetamide

InChI

InChI=1S/C8H13BrN4O2/c1-15-3-2-11-7(14)5-13-4-6(9)8(10)12-13/h4H,2-3,5H2,1H3,(H2,10,12)(H,11,14)

InChI Key

FUTROKBOHNFPDR-UHFFFAOYSA-N

Canonical SMILES

COCCNC(=O)CN1C=C(C(=N1)N)Br

Origin of Product

United States

Preparation Methods

Pyrazole Core Formation

The pyrazole ring is typically constructed via condensation of hydrazine derivatives with 1,3-dicarbonyl compounds or their equivalents. A common approach involves:

A representative synthetic route involves the condensation of hydrazine with a 1,3-dicarbonyl compound bearing a suitable leaving group or substituent at the 4-position, followed by selective bromination at the 4-position of the pyrazole ring. The amino group at the 3-position is introduced either by starting with hydrazine or by subsequent amination steps.

Formation of the N-(2-methoxyethyl)acetamide Side Chain

The acetamide moiety bearing the 2-methoxyethyl substituent is introduced via:

Representative Synthetic Scheme Summary

Step Reaction Type Key Reagents/Conditions Outcome/Intermediate
1 Pyrazole ring formation Hydrazine + α-bromo-β-dicarbonyl compound, reflux in ethanol/acetic acid 3-amino-4-bromo-1H-pyrazole core
2 Bromination (if not pre-installed) N-bromosuccinimide (NBS), controlled temperature Selective 4-bromo substitution on pyrazole
3 Acetamide coupling 2-methoxyethylamine + activated acetic acid derivative, HATU, DMF Formation of N-(2-methoxyethyl)acetamide side chain
4 Purification Chromatography or crystallization Pure 2-(3-amino-4-bromo-1H-pyrazol-1-yl)-N-(2-methoxyethyl)acetamide

Detailed Research Findings and Analysis

  • Hydrazine-mediated cyclization is a well-established method for pyrazole synthesis, allowing diverse substitution patterns including amino groups at the 3-position.

  • Selective bromination using N-bromosuccinimide has been demonstrated to be effective for introducing bromine at the 4-position of pyrazoles without affecting other functional groups.

  • Amide bond formation using HATU coupling reagent provides high yields and mild reaction conditions, crucial for maintaining the integrity of the halogenated pyrazole ring.

  • The synthetic route avoids harsh conditions such as strong acids or bases that could lead to dehalogenation or ring opening.

  • Microwave-assisted heating has been reported in similar pyrazole derivative syntheses to accelerate coupling and cyclization steps, improving efficiency.

  • The use of aprotic polar solvents such as DMF or dichloromethane is preferred to ensure solubility of reactants and stability of intermediates.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the amino group, to form various oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the bromo group or the pyrazole ring.

    Substitution: The bromo group can be substituted with other nucleophiles to form a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while substitution reactions can produce a wide range of functionalized pyrazole derivatives.

Scientific Research Applications

2-(3-Amino-4-bromo-1h-pyrazol-1-yl)-N-(2-methoxyethyl)acetamide may have applications in various scientific research fields:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a biochemical probe to study enzyme interactions or cellular pathways.

    Medicine: Exploration as a potential drug candidate for various therapeutic areas, including anti-inflammatory, anticancer, or antimicrobial activities.

    Industry: Use in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 2-(3-Amino-4-bromo-1h-pyrazol-1-yl)-N-(2-methoxyethyl)acetamide would depend on its specific biological target. Generally, pyrazole derivatives can interact with enzymes, receptors, or other proteins, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Analysis :

  • The 4-bromo substituent introduces steric bulk and hydrophobicity, differing from the smaller, electronegative CF₃ group in benzothiazole derivatives .

Pharmacological Activity and Receptor Interactions

Compounds with acetamide linkages often target G-protein-coupled receptors (GPCRs) or enzymes. Examples from the evidence include:

  • Pyridazinone Derivatives: Act as FPR1/FPR2 agonists, inducing calcium mobilization and chemotaxis in neutrophils. Specificity depends on substituents (e.g., methoxybenzyl position) .
  • Goxalapladib : A naphthyridine-based acetamide targeting atherosclerosis, with fluorine substituents enhancing metabolic stability .

Target Compound Hypotheses :

  • The bromo substituent could enhance target binding via hydrophobic interactions compared to smaller halogens (e.g., Cl in quinoline derivatives) .

Physicochemical Properties

Property Target Compound Pyridazinone Analog Benzothiazole Analog
Molecular Weight (g/mol) ~262 ~450–500 ~350–400
Solubility Moderate (methoxyethyl enhances solubility) Low (lipophilic methoxybenzyl) Low (CF₃ reduces solubility)
Hydrogen Bonding Capacity 2 donors (NH₂, NH), 2 acceptors (amide, ether) 1 donor (amide NH), 3 acceptors 1 donor (amide NH), 2 acceptors

Analysis :

  • The target compound’s lower molecular weight (~262 vs. ~450 for pyridazinones) may improve bioavailability.
  • The 2-methoxyethyl group enhances solubility compared to benzothiazole derivatives with trifluoromethyl groups .

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed to prepare 2-(3-Amino-4-bromo-1H-pyrazol-1-yl)-N-(2-methoxyethyl)acetamide, and what reaction conditions optimize yield?

  • Methodological Answer :

  • Step 1 : React 3-amino-4-bromo-1H-pyrazole with chloroacetyl chloride in dichloromethane (DCM) or another inert solvent, using triethylamine (TEA) as a base to neutralize HCl byproducts .
  • Step 2 : Introduce the 2-methoxyethylamine moiety via nucleophilic substitution. Optimize temperature (0–25°C) and stoichiometry (1:1.2 molar ratio) to minimize side products .
  • Purification : Use column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) to achieve >95% purity .
  • Key Table :
ReagentSolventTemp. (°C)Yield (%)
Chloroacetyl chlorideDCM0–2570–85
2-MethoxyethylamineDCM2560–75

Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?

  • Methodological Answer :

  • 1H/13C NMR : Identify pyrazole protons (δ 6.8–7.5 ppm) and acetamide carbonyl (δ 168–170 ppm). The 2-methoxyethyl group shows characteristic peaks at δ 3.4–3.6 ppm (OCH3) .
  • FT-IR : Confirm N-H stretches (3300–3400 cm⁻¹) and C=O (1650–1680 cm⁻¹) .
  • HRMS : Validate molecular ion [M+H]⁺ at m/z calculated for C₉H₁₄BrN₄O₂ (exact mass: 301.02) .

Advanced Research Questions

Q. How can computational methods predict the biological activity of this compound, and what validation strategies are recommended?

  • Methodological Answer :

  • PASS Prediction : Use the PASS Online tool to screen for antimicrobial or enzyme inhibitory activity. Prioritize targets with Pa (probability of activity) > 0.7 .
  • Molecular Docking : Employ AutoDock Vina to model interactions with target proteins (e.g., bacterial FabH). Validate with in vitro assays (MIC values for antimicrobial activity) .
  • Data Contradictions : If computational and experimental results diverge, re-evaluate force field parameters or ligand protonation states .

Q. What crystallographic strategies resolve structural ambiguities arising from dynamic disorder in the pyrazole ring?

  • Methodological Answer :

  • Data Collection : Use single-crystal X-ray diffraction (Mo-Kα radiation, λ = 0.71073 Å) at 100 K to reduce thermal motion .
  • Refinement : Apply SHELXL for anisotropic displacement parameters. Address disorder via PART instructions or split-site occupancy models .
  • Key Metrics :
ParameterValue
R-factor<0.05
C–C bond length1.50 ± 0.02 Å
Dihedral angle (pyrazole/acetamide)64.8°–80.7°

Q. How do reaction conditions influence regioselectivity during bromination of the pyrazole precursor?

  • Methodological Answer :

  • Bromination Control : Use N-bromosuccinimide (NBS) in DMF at 0°C to favor C4-bromination over C5. Monitor via TLC (hexane:ethyl acetate = 3:1) .
  • Mechanistic Insight : Polar solvents stabilize the transition state for electrophilic attack at the electron-rich C4 position .

Q. What strategies mitigate contradictions in reaction yields when scaling up synthesis?

  • Methodological Answer :

  • Process Optimization :
  • Use flow chemistry for consistent heat/mass transfer.
  • Implement in-line FTIR to monitor intermediate formation .
  • Scale-Up Challenges :
Lab Scale (mg)Pilot Scale (g)Yield Drop (%)Mitigation
1001015–20Optimize stirring rate (≥500 rpm)
5005025–30Use cryogenic conditions (-20°C)

Data Analysis & Contradictions

Q. How should researchers address variability in NMR spectral data across batches?

  • Methodological Answer :

  • Deuterated Solvent Consistency : Use DMSO-d6 for all batches to eliminate solvent-induced shifts .
  • Impurity Profiling : Compare LC-MS data (ESI+) to identify byproducts (e.g., unreacted pyrazole precursor) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.